![molecular formula C72H59N5O4 B15080638 bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} 4,4'-iminodibenzoate](/img/structure/B15080638.png)
bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} 4,4'-iminodibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tritylamino group attached to an indole moiety, which is further linked to a dibenzoate structure through an azanediyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE typically involves multiple steps, starting with the preparation of the indole derivative. The tritylamino group is introduced through a nucleophilic substitution reaction, where trityl chloride reacts with an aminoethyl-indole precursor. The final step involves the coupling of the indole derivative with 4,4’-azanediyldibenzoate under specific conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The tritylamino group can be reduced under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tritylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Trityl chloride, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced tritylamino derivatives.
Substitution: Substituted tritylamino derivatives.
Scientific Research Applications
BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the indole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The tritylamino group can interact with cellular proteins, modulating their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4,4’-azanediyldibenzoate: Shares the dibenzoate structure but lacks the indole and tritylamino groups.
Diethyl 4,4’-(carbonylbis(azanediyl))dibenzoate: Similar dibenzoate structure with a carbonyl bridge instead of an azanediyl bridge.
Uniqueness
BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE is unique due to the presence of both the tritylamino and indole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds.
Properties
Molecular Formula |
C72H59N5O4 |
|---|---|
Molecular Weight |
1058.3 g/mol |
IUPAC Name |
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 4-[4-[[3-[2-(tritylamino)ethyl]-1H-indol-5-yl]oxycarbonyl]anilino]benzoate |
InChI |
InChI=1S/C72H59N5O4/c78-69(80-63-39-41-67-65(47-63)53(49-73-67)43-45-75-71(55-19-7-1-8-20-55,56-21-9-2-10-22-56)57-23-11-3-12-24-57)51-31-35-61(36-32-51)77-62-37-33-52(34-38-62)70(79)81-64-40-42-68-66(48-64)54(50-74-68)44-46-76-72(58-25-13-4-14-26-58,59-27-15-5-16-28-59)60-29-17-6-18-30-60/h1-42,47-50,73-77H,43-46H2 |
InChI Key |
WXVJYNMELWHMEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)C6=CC=C(C=C6)NC7=CC=C(C=C7)C(=O)OC8=CC9=C(C=C8)NC=C9CCNC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide](/img/structure/B15080561.png)
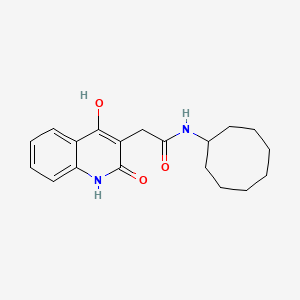
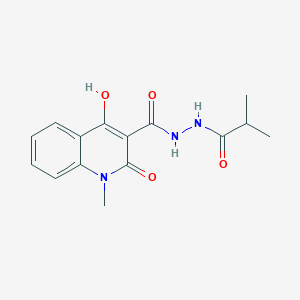
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080582.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15080587.png)
![Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B15080593.png)
![1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B15080594.png)
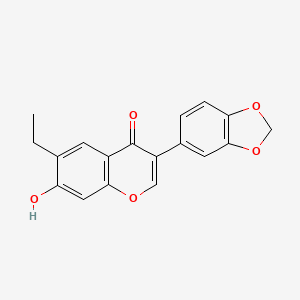
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15080605.png)
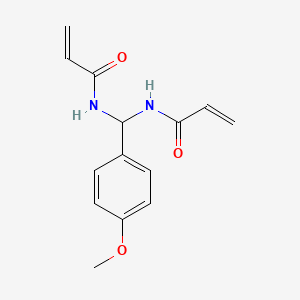
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15080615.png)
![N'-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B15080630.png)
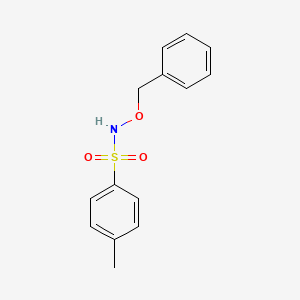
![2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080643.png)
